molecular formula C9H9NO2 B1679914 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 3647-74-3

3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B1679914
CAS No.: 3647-74-3
M. Wt: 163.17 g/mol
InChI Key: GPIUUMROPXDNRH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Noreximide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Noreximide can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Noreximide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on biological systems, particularly its sedative properties.

    Medicine: Investigated for potential therapeutic uses, although it is not approved for human consumption.

    Industry: Utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Noreximide can be compared with other sedative compounds such as:

    Diazepam: A well-known sedative with a different chemical structure but similar effects.

    Phenobarbital: Another sedative with a distinct mechanism of action.

    Lorazepam: A sedative with a shorter duration of action compared to Noreximide.

Noreximide is unique in its specific chemical structure and the particular pathways it influences, making it a valuable compound for research purposes .

Properties

IUPAC Name

4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h1-2,4-7H,3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIUUMROPXDNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859959
Record name 3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3647-74-3, 6265-30-1, 6319-06-8
Record name 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3647-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Noreximide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003647743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3647-74-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Norbornene-endo-2,3-dicarboximide
Source DTP/NCI
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Record name NSC31978
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Norbornene-endo-2,3-dicarboximide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-Norbornene-2,3-dicarboximide?

A1: The molecular formula of 5-Norbornene-2,3-dicarboximide is C9H9NO2, and its molecular weight is 163.17 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 5-Norbornene-2,3-dicarboximide?

A2: Several spectroscopic techniques are employed, including:

  • NMR Spectroscopy (1H and 13C NMR): Provides detailed information about the structure and stereochemistry, including the differentiation of exo and endo isomers [, ].
  • FT-IR Spectroscopy: Reveals characteristic functional group vibrations, particularly those associated with the imide group [, ].
  • Raman Spectroscopy: Complements FT-IR and can further elucidate structural details [].

Q3: What are the thermal properties of polymers containing 5-Norbornene-2,3-dicarboximide units?

A3: Polymers incorporating 5-Norbornene-2,3-dicarboximide often exhibit high thermal stability and glass transition temperatures (Tg). This is attributed to the rigid nature of the imide moiety [, ].

Q4: How does hydrogenation affect the properties of polynorbornenes derived from 5-Norbornene-2,3-dicarboximide?

A4: Hydrogenation of polynorbornenes enhances their chemical and thermal stability while improving optical transparency. This makes them suitable for applications like flexible substrates and gas separation membranes [].

Q5: Can 5-Norbornene-2,3-dicarboximide derivatives act as catalysts in organic synthesis?

A5: Yes, derivatives like N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) are known to catalyze imidazolide couplings. They are particularly useful due to their thermal safety and cost-effectiveness compared to other catalysts like HOBt [].

Q6: How is computational chemistry used in research related to 5-Norbornene-2,3-dicarboximide?

A6: Computational methods like DFT calculations are valuable for:

  • Structural Optimization: Determining the most stable conformations of 5-Norbornene-2,3-dicarboximide derivatives [].
  • Property Prediction: Calculating vibrational frequencies, NMR chemical shifts, and HOMO-LUMO energy gaps [].
  • Kinetic Modeling: Optimizing reaction conditions, such as catalyst quantity, time, and temperature, for reactions involving 5-Norbornene-2,3-dicarboximide derivatives [].

Q7: How do structural modifications of 5-Norbornene-2,3-dicarboximide derivatives influence their biological activity?

A7: Modifications can significantly impact activity:

  • Muramyl Dipeptide Analogs: Introducing specific amino acids adjacent to the lactic acid moiety in muramyl dipeptide analogs, particularly valine, enhances their ability to induce delayed-type hypersensitivity [].
  • Norbormide Pro-toxicants: Attaching fatty acid esters to the rat-specific toxicant norbormide masks its acute vasoconstriction, improving palatability and potentially increasing efficacy by allowing for higher, lethal doses to be consumed [].

Q8: What challenges arise when formulating 5-Norbornene-2,3-dicarboximide derivatives?

A8: One challenge is the stability of internal standards used in quantitative analysis by 31P NMR. For instance, endo-N-hydroxy-5-norbornene-2,3-dicarboximide (NHND) degrades over time, potentially leading to inaccurate measurements [].

Q9: What analytical techniques are crucial for studying 5-Norbornene-2,3-dicarboximide?

A9: Key techniques include:

  • 31P NMR Spectroscopy: Enables quantification of hydroxyl and carboxyl groups in lignin and pyrolysis oil [, ].
  • 13C NMR Spectroscopy: Complementary to 31P NMR for analyzing lignin structure and quantifying hydroxyl groups [].
  • HPLC: Used for separating and purifying optically active compounds containing 5-Norbornene-2,3-dicarboximide moieties [, , ].
  • Mass Spectrometry: Provides information about molecular weight and fragmentation patterns, aiding in structural characterization [, ].
  • Drug Delivery and Targeting: Research on incorporating 5-Norbornene-2,3-dicarboximide derivatives into drug delivery systems for targeted therapies [].
  • Biomarkers and Diagnostics: Exploring the potential of these compounds as biomarkers for various diseases [].

Q10: What are the environmental concerns related to 5-Norbornene-2,3-dicarboximide derivatives?

A10: Research focuses on understanding the ecotoxicological effects of these compounds and developing strategies for their safe disposal and degradation [, ]. This includes investigating biodegradability and exploring alternative, less-toxic compounds [, ].

Q11: How has research on 5-Norbornene-2,3-dicarboximide evolved over time?

A11: Early studies focused on the synthesis and polymerization of 5-Norbornene-2,3-dicarboximide derivatives for high-performance materials [, , ]. Subsequent research explored their applications in diverse fields, including catalysis, drug development, and analytical chemistry [, , , ]. Current and future research directions include sustainability, environmental impact mitigation, and exploring novel applications for this versatile scaffold [, , ].

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